L-Valine, dodecyl ester

Catalog No.
S12558369
CAS No.
52207-50-8
M.F
C17H35NO2
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine, dodecyl ester

CAS Number

52207-50-8

Product Name

L-Valine, dodecyl ester

IUPAC Name

dodecyl (2S)-2-amino-3-methylbutanoate

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3/t16-/m0/s1

InChI Key

ZPAXKQNZIUNMHH-INIZCTEOSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C(C)C)N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N

L-Valine, dodecyl ester is a derivative of the amino acid L-Valine, characterized by the presence of a dodecyl group attached through an ester bond. This compound is notable for its amphiphilic properties, combining hydrophilic (due to the amino acid portion) and hydrophobic (from the dodecyl chain) characteristics. Such properties make it useful in various applications, particularly in surfactant formulations and biochemical studies.

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the regeneration of L-Valine and dodecanol.
  • Transesterification: This reaction can occur with alcohols to form different esters, which can modify its properties for specific applications.
  • Biodegradation: The compound can be broken down by microbial action, which is significant for environmental considerations .

L-Valine, dodecyl ester exhibits biological activities that are largely attributed to its structure:

  • Surfactant Properties: It can lower surface tension in aqueous solutions, making it effective in emulsifying agents and detergents.
  • Antimicrobial Activity: Some studies suggest that amino acid-derived esters possess antimicrobial properties, which could be beneficial in pharmaceutical formulations .
  • Biocompatibility: As a derivative of a naturally occurring amino acid, it is generally considered biocompatible and biodegradable, making it suitable for biomedical applications .

Several methods exist for synthesizing L-Valine, dodecyl ester:

  • Esterification Reaction: This involves reacting L-Valine with dodecanol in the presence of an acid catalyst. The reaction typically requires heating to facilitate the formation of the ester bond.
  • Transesterification: This method utilizes an existing fatty acid ester and L-Valine to produce L-Valine, dodecyl ester while releasing another alcohol.
  • Chemoenzymatic Methods: Enzymes can be used to catalyze the synthesis under mild conditions, enhancing specificity and yield .

L-Valine, dodecyl ester has diverse applications:

  • Surfactants: Utilized in personal care products and detergents due to its ability to reduce surface tension.
  • Pharmaceuticals: Its biocompatibility makes it suitable for drug delivery systems.
  • Food Industry: Potentially used as an emulsifier or stabilizer in food products.
  • Cosmetics: Employed for its moisturizing properties and ability to enhance product texture.

L-Valine, dodecyl ester shares similarities with other compounds that feature long-chain fatty acids attached to amino acids or their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
L-Leucine, dodecyl esterSimilar structure with a leucine backboneHigher hydrophobicity due to a larger side chain
L-Isoleucine, dodecyl esterContains isoleucine instead of valineDifferent stereochemistry affecting biological activity
Aspartic di-dodecyl esterDodecyl esters of aspartic acidExhibits different surfactant properties
N-Lauroyl-L-glutamic acidC-substituted amino acid derivativeKnown for strong emulsifying abilities

L-Valine, dodecyl ester stands out due to its specific combination of hydrophilic and hydrophobic properties derived from both the amino acid and the long-chain fatty alcohol. This unique balance allows it to perform effectively in various applications while maintaining biocompatibility and biodegradability.

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

285.266779359 g/mol

Monoisotopic Mass

285.266779359 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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